2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide

Lipophilicity Membrane permeability ADME

2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide (CAS 1017031-76-3) is a chiral brominated amide featuring a furan-2-ylmethyl substituent on the amide nitrogen, an α-bromo substituent, and an isopropyl side chain (molecular formula C₁₀H₁₄BrNO₂, molecular weight 260.13 g/mol). The compound is commercially supplied by Enamine (catalog EN300-29021) and Biosynth (catalog SQB03176) at ≥95% purity, with Biosynth pricing at $413/100 mg and $1,312.50/g and a 3–4 week lead time.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
Cat. No. B12316016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=CC=CO1)Br
InChIInChI=1S/C10H14BrNO2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6H2,1-2H3,(H,12,13)
InChIKeyQMJZKMNLKRRENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide – Structural Identity, Physicochemical Baseline, and Procurement Rationale for a Chiral Brominated Furan-Amide Building Block


2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide (CAS 1017031-76-3) is a chiral brominated amide featuring a furan-2-ylmethyl substituent on the amide nitrogen, an α-bromo substituent, and an isopropyl side chain (molecular formula C₁₀H₁₄BrNO₂, molecular weight 260.13 g/mol) [1]. The compound is commercially supplied by Enamine (catalog EN300-29021) and Biosynth (catalog SQB03176) at ≥95% purity, with Biosynth pricing at $413/100 mg and $1,312.50/g and a 3–4 week lead time [2]. Listed as a patent-restricted product on ChemicalBook, its commercial availability is constrained relative to non-patent-encumbered analogs . The compound contains one undefined chiral center at C2 and satisfies all Lipinski Rule-of-Five criteria, positioning it as a lead-like or fragment-derived scaffold for medicinal chemistry screening libraries [1].

Why Close Analogs of 2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide Cannot Substitute in Quantitative Pharmacology and Synthesis Protocols


Within the furan-2-ylmethyl amide series, seemingly incremental structural modifications produce substantial shifts in lipophilicity, molecular weight, conformational flexibility, and the presence or absence of a chiral center. For instance, replacing the α-isopropyl-bromo moiety with an unbranched α-bromo-ethyl chain (2-bromo-N-(furan-2-ylmethyl)butanamide) lowers LogP by approximately 0.4 units [1], while removing the branch entirely (2-bromo-N-(furan-2-ylmethyl)acetamide) drops LogP by over 1.2 units and eliminates the chiral center altogether [2]. Critically, the unbranched acetamide analog (MW 218.05 vs. 260.13) also loses two heavy atoms and one rotatable bond, altering both steric occupancy and entropic contributions to target binding . Generic substitution based solely on the furan-amide pharmacophore would thus disregard quantitatively meaningful differences in membrane partitioning, target engagement kinetics, and enantioselective synthesis potential [1][3].

Product-Specific Quantitative Differentiation Guide for 2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide Versus Intra-Class Analogs


Lipophilicity Gain from Isopropyl Branching: LogP Differentiation Across Furan-Amide Homologs

The target compound (2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide) exhibits a calculated LogP (JChem) of 2.16, which is 0.37 log units higher than the unbranched butanamide analog (LogP 1.79) and 1.26 log units higher than the acetamide analog (XLogP3-AA 0.9), as computed across JChem and PubChem XLogP3 platforms [1][2][3]. This difference corresponds to an approximately 18-fold higher predicted octanol-water partition coefficient relative to the acetamide comparator. The non-brominated N-(furan-2-ylmethyl)acetamide skeleton has a LogP of only 0.92, confirming that both bromination and isopropyl branching contribute additively to lipophilicity . All four compounds share a near-identical topological polar surface area (TPSA ≈ 42.2–42.24 Ų), isolating LogP as the primary differentiated physicochemical parameter [1][2].

Lipophilicity Membrane permeability ADME Physicochemical property comparison

Molecular Weight Differentiation: Steric and Heavy-Atom Count Advantages Over Shorter-Chain Analogs

The molecular weight of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is 260.13 g/mol (exact mass 259.02 Da), positioning it at the upper boundary of fragment-like space and the lower boundary of lead-like chemical space [1]. This represents a 14 Da increase over the unbranched butanamide analog (246.10 g/mol) and a 42 Da increase over the acetamide analog (218.05 g/mol) [2][3]. Relative to 2-bromo-3-methylbutanamide (180.04 g/mol), the furan-2-ylmethyl extension adds approximately 80 Da, simultaneously introducing a heteroaromatic ring capable of π-stacking interactions [4]. The heavier mass and additional non-hydrogen atoms (17 vs. 12 for the bare bromo-butanamide core) increase the potential for productive van der Waals contacts in a target binding pocket [1][4].

Molecular weight Fragment-based drug discovery Ligand efficiency Steric occupancy

Chiral Center Availability: Enantioselective Synthesis Potential Versus Achiral Acetamide Analogs

The target compound possesses one undefined stereocenter at the C2 carbon bearing the bromine atom, a feature absent in 2-bromo-N-(furan-2-ylmethyl)acetamide [1][2]. This chiral center enables enantioselective synthesis, chiral chromatographic resolution, or asymmetric catalysis strategies that are structurally precluded in the acetamide analog . The unbranched butanamide analog also bears a chiral center (C2), but with an ethyl rather than an isopropyl substituent, generating a distinct steric and electronic environment at the stereocenter [3]. Within furan-2-ylmethyl amide building blocks, chiral variants are established intermediates for asymmetric synthesis, serving as chiral ligands or enantiopure scaffolds [4]. The presence of both the chiral α-bromo carbon and the furan heterocycle affords orthogonal derivatization handles: nucleophilic displacement at the bromine-bearing carbon (potentially with stereochemical retention or inversion) and electrophilic substitution on the furan ring [1].

Chiral synthesis Stereochemistry Enantiomeric resolution Asymmetric catalysis

Conformational Flexibility and Rotatable Bond Inventory Versus Constrained Analogs

The target compound possesses 4 rotatable bonds (excluding the amide C–N bond due to partial double-bond character), compared to 3 rotatable bonds in 2-bromo-N-(furan-2-ylmethyl)acetamide and only 2 rotatable bonds in 2-bromo-3-methylbutanamide [1][2][3]. The non-brominated N-(furan-2-ylmethyl)acetamide scaffold has only 2 rotatable bonds . This incremental conformational flexibility, conferred by the combined furan-2-ylmethyl linker and the isopropyl side chain, expands the accessible conformational ensemble by approximately 20–50% relative to shorter-chain analogs, depending on the energy landscape [1]. In the context of fragment-based drug discovery, higher rotatable bond count can facilitate induced-fit binding but may also incur an entropic penalty upon rigidification; the 4-rotatable-bond inventory balances flexibility with the lead-like guideline of ≤10 rotatable bonds [1].

Conformational entropy Rotatable bonds Ligand flexibility Induced fit binding

Patent-Encumbered Availability and Supply-Chain Differentiation Versus Unrestricted Analogs

ChemicalBook explicitly flags 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide as a patent-restricted product, stating that 'according to the laws, regulations and policies related to patent products, the sale of this product is prohibited' . This restriction does not apply to the close analog 2-bromo-N-(furan-2-ylmethyl)butanamide, which is openly listed by Leyan at 95% purity with pricing from approximately $150–200/g , nor to 2-bromo-N-(furan-2-ylmethyl)acetamide, priced at €597/5g from CymitQuimica . The target compound is commercially available only through select vendors (Biosynth: $1,312.50/g, 3–4 week lead; Enamine: catalog EN300-29021, pricing on request) [1]. This constrained supply chain, combined with the patent encumbrance, creates a procurement barrier that distinguishes the target compound from readily available, unrestricted analogs and may signal proprietary value in specific therapeutic or synthetic applications covered by the underlying patent estate .

Patent landscape Commercial availability Supply chain Procurement risk

Hydrogen Bond Donor-Acceptor Profile: Reduced Acceptor Count Relative to Acetamide Analogs

The target compound presents a hydrogen bond donor/acceptor profile of 1 HBD and 1 HBA (per ChemBase JChem calculation), in contrast to the acetamide analog which presents 1 HBD and 2 HBA (per PubChem Cactvs) [1][2]. The non-brominated N-(furan-2-ylmethyl)acetamide also reports 1 HBD and 2 HBA . The reduced HBA count in the target compound arises because the amide carbonyl is the sole strong hydrogen bond acceptor, whereas the acetamide analogs benefit from an additional acceptor contributed by the furan ring oxygen or the carbonyl in a different electronic environment. This difference in hydrogen bond capacity may translate into a reduced desolvation penalty for the target compound when transitioning from aqueous media to a lipophilic binding site and may alter pharmacophoric matching in structure-based virtual screening campaigns [3].

Hydrogen bonding Target engagement Desolvation penalty Pharmacophore modeling

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Requiring Controlled Lipophilicity Within a Conserved TPSA Scaffold

For medicinal chemistry programs optimizing cell permeability while maintaining a constant polar surface area (~42.2 Ų), 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide offers a LogP of 2.16, representing a +1.26 log unit gain over the acetamide analog without altering TPSA [1]. This enables systematic structure-permeability relationship studies where lipophilicity is modulated solely through the α-carbon substituent while the furan-amide core remains fixed. The compound's Rule-of-Five compliance (zero violations) further supports its use as a lead-like starting point for oral bioavailability optimization [1].

Enantioselective Synthesis of Chiral Furan-Containing Building Blocks for Asymmetric Catalysis or Peptidomimetic Design

The presence of an undefined chiral center at the α-bromo carbon distinguishes this compound from achiral analogs such as 2-bromo-N-(furan-2-ylmethyl)acetamide [2]. This stereocenter can be exploited for enantiomeric resolution via chiral chromatography or for enantioselective nucleophilic displacement reactions [3]. The compound is therefore suitable as a starting material for the synthesis of enantiopure furan-containing amino acid derivatives, chiral ligands for asymmetric catalysis, or stereochemically defined peptidomimetic scaffolds, applications for which the achiral acetamide analog is structurally incompetent [3].

Structure-Activity Relationship (SAR) Exploration of α-Bromo Amide Electrophilicity in Covalent Inhibitor Design

The α-bromo carbonyl motif in the target compound constitutes a moderately electrophilic center capable of engaging catalytic cysteine or serine residues in target proteins. The isopropyl substitution at the chiral carbon modulates both the steric environment and the electronic properties of the electrophilic center. Comparative profiling against the unbranched butanamide analog (LogP 1.79) and the acetamide analog (LogP 0.9) would enable deconvolution of steric versus electronic contributions to covalent target engagement kinetics, using the conserved furan-amide scaffold as a common reference point [1][4].

Building Block for Patent-Protected Chemical Space Exploration in Fatty Acid Synthase (FASN) or Related Metabolic Target Programs

The patent-restricted status of this compound on ChemicalBook suggests that its core scaffold or derivatives may be claimed within intellectual property estates relevant to specific therapeutic targets. Procurement through authorized vendors (Biosynth, Enamine) enables compliant access to this chemical space for structure-guided optimization in programs where furan-containing brominated amides have demonstrated target engagement, such as FASN inhibition (class-level precedent for structurally related furan amides with nanomolar IC₅₀ values) . The 3–4 week lead time and premium pricing ($1,312.50/g) should be factored into project timelines and budgets .

Quote Request

Request a Quote for 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.